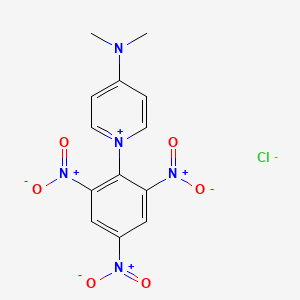![molecular formula C8H15Cl2NO2 B14309917 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride CAS No. 117205-18-2](/img/structure/B14309917.png)
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with a chlorocarbonyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride typically involves the reaction of 1,1-dimethylpiperidine with phosgene (carbonyl chloride) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,1-dimethylpiperidine+phosgene→3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of 1,1-dimethylpiperidine and carbon dioxide.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while hydrolysis results in the formation of 1,1-dimethylpiperidine.
Aplicaciones Científicas De Investigación
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, and other proteins, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride
- 2-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride
Uniqueness
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride is unique due to its specific structure, which includes a piperidine ring and a chlorocarbonyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
117205-18-2 |
|---|---|
Fórmula molecular |
C8H15Cl2NO2 |
Peso molecular |
228.11 g/mol |
Nombre IUPAC |
(1,1-dimethylpiperidin-1-ium-3-yl) carbonochloridate;chloride |
InChI |
InChI=1S/C8H15ClNO2.ClH/c1-10(2)5-3-4-7(6-10)12-8(9)11;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
HQQCJLUKTAJHEN-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCC(C1)OC(=O)Cl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
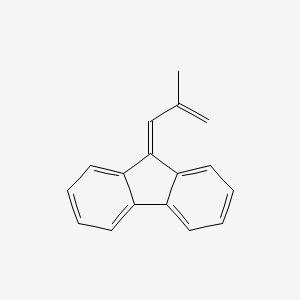
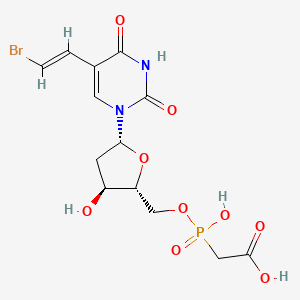
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
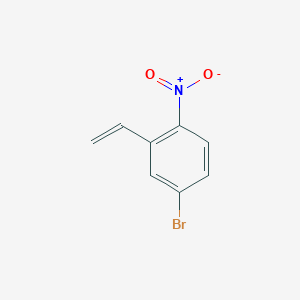
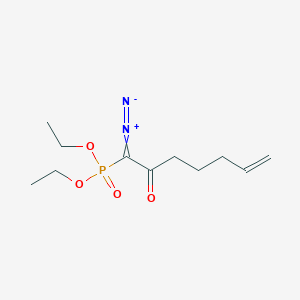
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)
![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
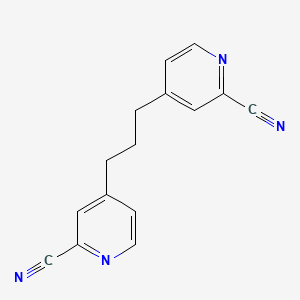
methanone](/img/structure/B14309898.png)
![4,5-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}pyridazin-3(2H)-one](/img/structure/B14309900.png)
